molecular formula C56H38N8O5V B13824797 Oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene

Oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene

Cat. No.: B13824797
M. Wt: 953.9 g/mol
InChI Key: QLJKMZISJZORJD-UHFFFAOYSA-N
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Description

Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is a complex organic compound that belongs to the phthalocyanine family. This compound is known for its vibrant color and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine can be synthesized using a templating method. This involves the reaction of vanadyl phthalocyanine with phenyl groups under controlled conditions to form the tetraphenoxy derivative . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various organic reagents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of vanadyl oxides, while substitution reactions can yield a variety of functionalized phthalocyanines .

Comparison with Similar Compounds

Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is unique due to its specific phenoxy substitutions, which enhance its solubility and electronic properties compared to other phthalocyanines. Similar compounds include:

Properties

Molecular Formula

C56H38N8O5V

Molecular Weight

953.9 g/mol

IUPAC Name

oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene

InChI

InChI=1S/C56H38N8O4.O.V/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32,57,60-64H;;/q-2;;+2

InChI Key

QLJKMZISJZORJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C4NC(=C3C=C2)NC5=C6C=C(C=CC6=C([N-]5)NC7=C8C=C(C=CC8=C(N7)NC9=C1C=C(C=CC1=C(N4)[N-]9)OC1=CC=CC=C1)OC1=CC=CC=C1)OC1=CC=CC=C1.O=[V+2]

Origin of Product

United States

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